3-Chloro-2-(trifluoromethyl)pyridin-4-amine
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Overview
Description
3-Chloro-2-(trifluoromethyl)pyridin-4-amine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and trifluoromethyl groups on the pyridine ring imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with appropriate amine sources under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(trifluoromethyl)pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-2-(trifluoromethyl)pyridin-4-amine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(trifluoromethyl)pyridin-4-amine depends on its specific application. In pharmaceuticals, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets . In agrochemicals, it may disrupt essential biological pathways in pests, leading to their elimination .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the chlorine atom.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Another closely related compound with the chlorine and trifluoromethyl groups in different positions on the pyridine ring.
Uniqueness
The unique combination of the chlorine and trifluoromethyl groups in 3-Chloro-2-(trifluoromethyl)pyridin-4-amine imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective. Its ability to undergo a variety of chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in research and industry.
Properties
Molecular Formula |
C6H4ClF3N2 |
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Molecular Weight |
196.56 g/mol |
IUPAC Name |
3-chloro-2-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-3(11)1-2-12-5(4)6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
PHZLCWLYVCUQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)Cl)C(F)(F)F |
Origin of Product |
United States |
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